N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with an appropriate amine in the presence of a base such as sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amines.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the compound may interact with biological targets, such as enzymes, altering their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to various pyrazole derivatives and used in coordination chemistry.
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]para-toluidine: Another pyrazole-based ligand with similar coordination properties.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A ligand used in the synthesis of transition metal complexes.
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride is unique due to its specific structural features, which allow it to form stable coordination complexes with a variety of metal ions. This property makes it particularly valuable in catalysis and materials science .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-13-16)12-7-11-5-9(2)14-15(11)3;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
JIFYAUHUEOPHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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